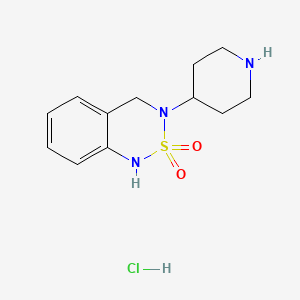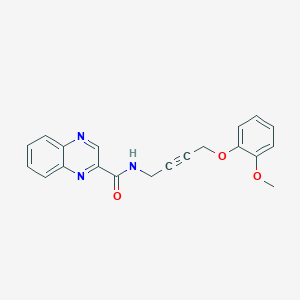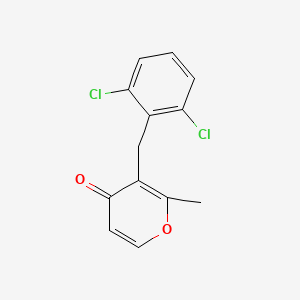![molecular formula C19H20N4O2 B2689680 3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol CAS No. 797027-80-6](/img/structure/B2689680.png)
3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol” is a compound that belongs to the class of quinazolines . Quinazolines are a group of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . They are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinazoline core, with an oxolan-2-ylmethylamino group at the 4-position and an amino group at the 2-position. The quinazoline is further substituted with a phenol group at the 3-position .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be similar to those of other quinazolines. For example, quinazolines can undergo various reactions with nucleophiles and electrophiles due to the presence of multiple reactive sites .
Scientific Research Applications
Antioxidant and Cytotoxic Activity
Quinazolinone derivatives exhibit significant antioxidant and cytotoxic activities. These compounds, particularly the polyphenolic derivatives, have shown high antioxidant activity compared to ascorbic acid and Trolox, and cytotoxicity against cancerous cell types like lung adenocarcinoma and prostate carcinoma, while being compatible with normal cells (Pele et al., 2022).
Biological Activity of Triazole Derivatives
Triazole derivatives of quinazolinone have been synthesized and screened for their biological activity. These compounds are characterized by their structures and potential for diverse biological functions (Havaldar & Patil, 2008).
Antitumor Applications
Some quinazolinone derivatives, particularly those with modifications for increased water solubility, exhibit significant antitumor activities. These compounds have unique biochemical characteristics, including non-phase specific cell-cycle arrest (Bavetsias et al., 2002).
Herbicidal Potential
Quinazolinone derivatives have been synthesized with phenoxy-methyl substituents and evaluated for herbicidal activity. These compounds showed high phytotoxicity, indicating potential as plant hormone inhibitors (Aibibuli et al., 2012).
Anticonvulsant Properties
Some quinazolinone derivatives have been synthesized and shown to have anticonvulsant properties. This indicates their potential use in managing seizure disorders (Georgey et al., 2008).
Antibacterial Agents
Quinazolinone derivatives have been designed and synthesized as potential antibacterial agents. These compounds were tested against various bacterial strains, showing significant antimicrobial activity (Sharma et al., 2012).
Antimicrobial, Analgesic, and Anti-Inflammatory Activity
Quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. These compounds showed potential in treating microbial infections and managing pain and inflammation (Dash et al., 2017).
Antiviral Activity
New quinazolinone derivatives have been synthesized and displayed weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests their potential application in managing viral infections (Luo et al., 2012).
Anticancer Agents
Quinazolinone-based α-aminophosphonates have been developed as potent anticancer agents. These compounds have shown significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).
Future Directions
Future research on this compound could focus on elucidating its synthesis, physical and chemical properties, mechanism of action, and potential biological activities. It could also be interesting to explore its potential applications in medicine, given the known biological activities of other quinazolines .
Properties
IUPAC Name |
3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-14-6-3-5-13(11-14)21-19-22-17-9-2-1-8-16(17)18(23-19)20-12-15-7-4-10-25-15/h1-3,5-6,8-9,11,15,24H,4,7,10,12H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQMTEMWXRAERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
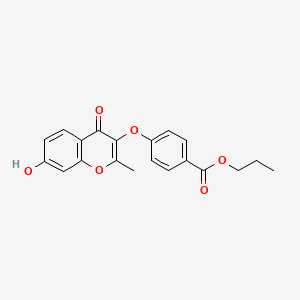
![N-[5-Methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2689600.png)
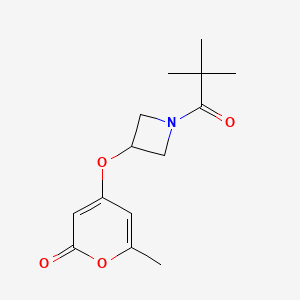
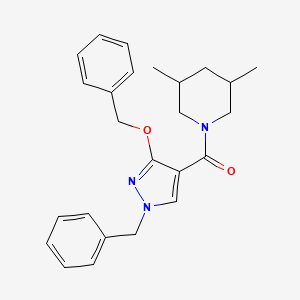
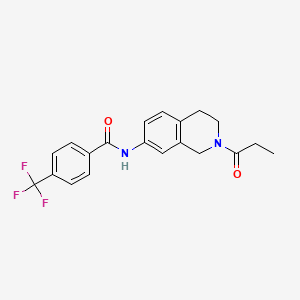
![3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689607.png)
![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2689609.png)
![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2689610.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile](/img/structure/B2689611.png)
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2689612.png)
